

In-Depth Technical Guide: 3-Ethyl-3-hexanol (C₈H₁₈O)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-3-hexanol

Cat. No.: B1581893

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethyl-3-hexanol**, a tertiary alcohol with the molecular formula C₈H₁₈O. The document details its physicochemical properties, synthesis methodologies, key applications, toxicological profile, and spectroscopic data. All quantitative information is presented in structured tables for ease of reference. Detailed experimental protocols for its synthesis via the Grignard reaction are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's synthesis and handling.

Physicochemical Properties

3-Ethyl-3-hexanol is a colorless liquid at room temperature.^[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C8H18O	[2][3][4]
Molecular Weight	130.23 g/mol	[2][3][4][5]
CAS Number	597-76-2	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	160-161 °C at 760 mmHg	[1][5]
Melting Point	-61.15 °C (estimate)	[5][6]
Density	0.823 - 0.834 g/cm ³	[6][7]
Refractive Index	1.425 - 1.427	[6][7]
Solubility in water	1485 mg/L at 25 °C (estimated)	[1]
Solubility in other solvents	Soluble in alcohol	[1]
Vapor Pressure	0.854 mmHg at 25 °C (estimated)	[1]
Flash Point	60.6 °C (141.0 °F) (estimated)	[1][6]
logP (o/w)	2.622 (estimated)	[1]

Synthesis of 3-Ethyl-3-hexanol

The primary and most versatile method for the synthesis of **3-Ethyl-3-hexanol** is the Grignard reaction. This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group of a ketone.

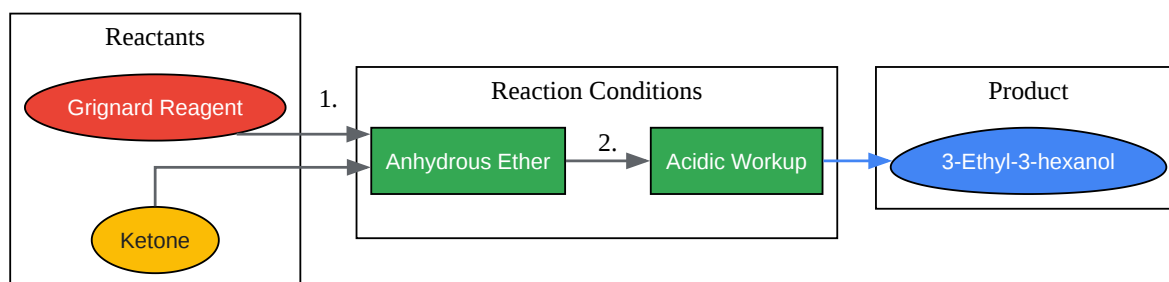
Grignard Reaction Pathways

There are two main retrosynthetic disconnections for **3-Ethyl-3-hexanol**, leading to two viable Grignard synthesis routes:

- Route A: Reaction of propylmagnesium bromide with 3-pentanone.

- Route B: Reaction of ethylmagnesium bromide with 3-hexanone.

The following diagram illustrates the general Grignard synthesis pathway for **3-Ethyl-3-hexanol**.



[Click to download full resolution via product page](#)

Caption: General Grignard synthesis pathway for **3-Ethyl-3-hexanol**.

Detailed Experimental Protocol (Route A)

This protocol details the synthesis of **3-Ethyl-3-hexanol** from 1-bromopropane and 3-pentanone.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- 1-Bromopropane
- 3-Pentanone
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

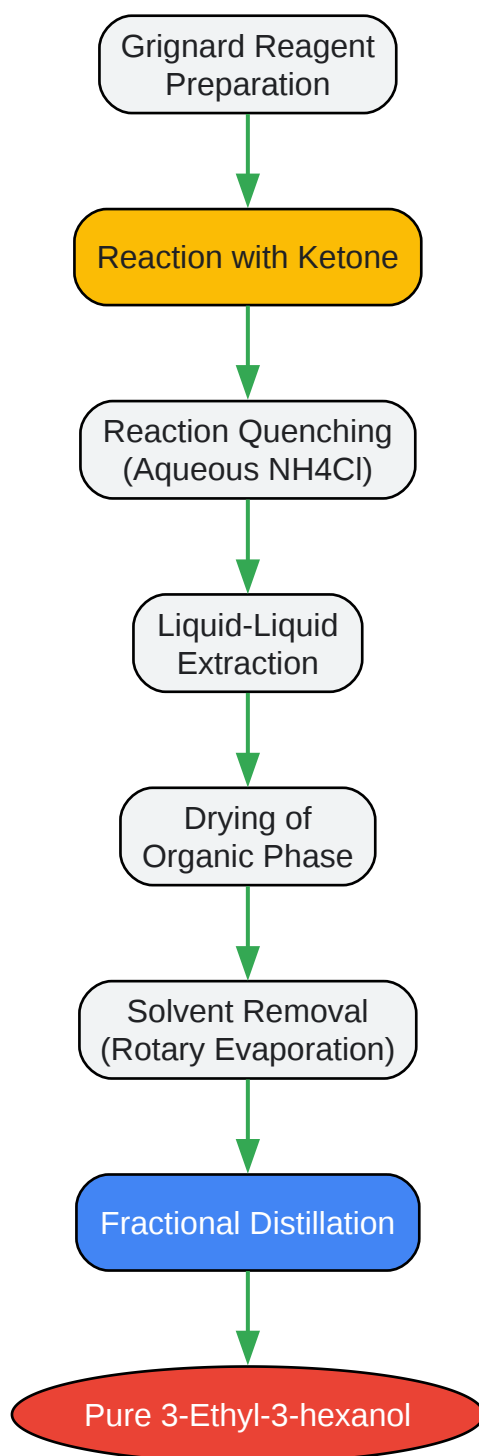
- Distillation apparatus
- Heating mantle
- Separatory funnel
- Round-bottom flasks

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add anhydrous diethyl ether to cover the magnesium.
 - In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.
 - Add a small amount of the 1-bromopropane solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
 - Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).
- Reaction with Ketone:
 - Cool the Grignard reagent solution in an ice bath.
 - Prepare a solution of 3-pentanone in anhydrous diethyl ether and place it in the dropping funnel.
 - Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
- Workup and Purification:
 - Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel and separate the ether layer.
 - Extract the aqueous layer with two portions of diethyl ether.
 - Combine the organic layers and dry over anhydrous magnesium sulfate.
 - Filter the solution to remove the drying agent.
 - Remove the diethyl ether by rotary evaporation.
 - Purify the crude **3-Ethyl-3-hexanol** by fractional distillation under reduced pressure.

The following diagram illustrates the general workflow for the synthesis and purification of **3-Ethyl-3-hexanol**.



[Click to download full resolution via product page](#)

Caption: General laboratory workflow for the synthesis and purification.

Applications of 3-Ethyl-3-hexanol

3-Ethyl-3-hexanol has several applications across different industries, primarily owing to its chemical structure and physical properties.

- **Flavor and Fragrance Industry:** It is reported to be a flavor component in muscadine grapes and wines.[3] However, some sources advise against its use in fragrance applications. This discrepancy may be due to purity requirements, concentration limits, or specific regulatory considerations. It is described as having a fruity odor and taste.[1]
- **Solvent:** Due to its excellent solubility in various organic solvents, it is utilized as a solvent in industries such as paints and coatings.[2]
- **Chemical Intermediate:** It serves as a precursor in the synthesis of other chemicals, including plasticizers and lubricants.[2] Its unique branched structure makes it a valuable building block in organic synthesis.

Toxicological Profile and Safety

The safe handling of **3-Ethyl-3-hexanol** requires an understanding of its toxicological profile and adherence to appropriate safety protocols.


GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information:

Hazard Class	Hazard Category
Skin corrosion/irritation	Category 2
Serious eye damage/eye irritation	Category 2A
Specific target organ toxicity — single exposure	Category 3 (Respiratory tract irritation)

Data sourced from multiple safety data sheets.

Safety and Handling

Pictogram	Signal Word	Hazard Statements	Precautionary Statements
 alt text	Warning	H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
- Skin Contact: Immediately wash off with soap and plenty of water.
- Eye Contact: Rinse with pure water for at least 15 minutes.

- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Ethyl-3-hexanol**.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Ethyl-3-hexanol** exhibits characteristic absorption bands for an alcohol.

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (alcohol)
~2960-2870	C-H stretch (alkane)
~1460 and ~1380	C-H bend (alkane)
~1150	C-O stretch (tertiary alcohol)

Spectra available from the NIST Chemistry WebBook.[\[7\]](#)

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
130	Molecular ion (M ⁺)
101	[M - C ₂ H ₅] ⁺
73	[M - C ₄ H ₉] ⁺

Mass spectrum data is available from the NIST Chemistry WebBook.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of **3-Ethyl-3-hexanol**. While publicly available, detailed interpreted spectra with assigned chemical shifts are limited, the expected signals are as follows:

^1H NMR:

- A singlet for the hydroxyl proton (-OH).
- Multiplets for the methylene protons (-CH₂-) of the ethyl and propyl groups.
- Triplets for the methyl protons (-CH₃) of the ethyl and propyl groups.

^{13}C NMR:

- A signal for the quaternary carbon bonded to the hydroxyl group.
- Signals for the methylene carbons.
- Signals for the methyl carbons.

Reference spectra for similar compounds can be found in various chemical databases.

Conclusion

3-Ethyl-3-hexanol is a versatile tertiary alcohol with established applications in various industries. Its synthesis via the Grignard reaction is a well-understood and adaptable process. A thorough understanding of its physicochemical properties, synthesis, and safety precautions is essential for its effective and safe use in research and development. This guide provides a foundational repository of technical information to support professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 3-Ethylhexan-3-ol | C₈H₁₈O | CID 69008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hexanol, 3-ethyl- [webbook.nist.gov]
- 5. 3-Hexanol, 3-ethyl- [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 3-Hexanol, 3-ethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Ethyl-3-hexanol (C₈H₁₈O)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581893#3-ethyl-3-hexanol-molecular-formula-c8h18o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com